molecular formula C13H10Cl2N2O2 B3023343 N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide CAS No. 10558-45-9

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B3023343
CAS No.: 10558-45-9
M. Wt: 297.13 g/mol
InChI Key: UTLJGBYDUIOYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a useful research compound. Its molecular formula is C13H10Cl2N2O2 and its molecular weight is 297.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. For instance, various niclosamide derivatives, a category to which this compound belongs, have been tested against different human cancer cell lines including breast, prostate, cervical cancer, and leukemia cells. These studies have shown significant cytotoxicity and activity in various assays, suggesting their potential in cancer treatment (Tang et al., 2017).

Inhibitors for Human Adenovirus

Research has also focused on developing novel derivatives of this compound as inhibitors for human adenovirus (HAdV). These studies have identified compounds with significant selectivity and potency against HAdV, with some exhibiting improved anti-HAdV activity and reduced cytotoxicity compared to existing treatments (Xu et al., 2020).

Bactericidal Applications

Several substituted benzamides, including those similar to this compound, have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates their potential use in treating bacterial infections resistant to conventional antibiotics (Zadrazilova et al., 2015).

Role in Chemical Synthesis

This compound has also been used in chemical synthesis. For example, it has been incorporated into the synthesis of stilbene dyes, showcasing its versatility in chemical applications beyond pharmacology (Grad et al., 2013).

Antihelminthic Effect

Modification of related compounds has been explored to enhance their antihelminthic effect while retaining pharmacophoric groups. This suggests potential applications in treating parasitic worm infections (Galkina et al., 2014).

Future Directions

Future research on this compound could involve studying its biological activity to determine if it has potential as a pharmaceutical agent. This could involve in vitro testing against various protein targets, as well as in vivo testing in suitable animal models .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLJGBYDUIOYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354278
Record name Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10558-45-9
Record name N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010558459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINO-2-CHLOROPHENYL)-5-CHLORO-2-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2TY4XLP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.